Estriol-2,4-D2
Overview
Description
Estriol-2,4-D2 is a deuterium-labeled version of Estriol . Estriol is a metabolite of estradiol and a major estrogen produced in the later stages of pregnancy . It is used as an internal standard for the quantification of estriol by GC- or LC-MS .
Synthesis Analysis
Estriol-2,4-D2 is synthesized from cholesterol by multiple enzymes in the gonads, adrenal glands, and placenta . It is used in steroid metabolome analysis, which is considered very important for exploring the mechanism of steroid-related diseases .Molecular Structure Analysis
The molecular formula of Estriol-2,4-D2 is C18H22D2O3 . It has a molecular weight of 290.4 .Chemical Reactions Analysis
Estriol-2,4-D2 is used in LC/MS/MS methods for analyzing the steroid metabolome with high accuracy . It is also used in gas chromatography (GC) with mass spectrometry (MS) and high-performance liquid chromatography (HPLC) with fluorescence detection for determination of estriol hormone in pharmaceutical preparations .Scientific Research Applications
Sex Differentiation : Estriol has been studied for its effects on sex differentiation in fish. In a study by Yamamoto (1965), it was found to have a female-inducing action in genetically analyzed strains of medaka fish.
Autoimmune Diseases : Estriol has been evaluated for treating autoimmune diseases like multiple sclerosis. Kim et al. (1999) found that estriol treatment significantly reduced the severity of experimental autoimmune encephalomyelitis, a model for multiple sclerosis.
Clinical and Biomedical Importance : A review by Falah et al. (2015) highlights estriol's utility as a biomarker for disease screening, placental function testing, and as a novel drug.
Electrochemical Detection : Estriol has been detected through electrochemical sensors, as demonstrated in the research by Charithra et al. (2020), indicating its potential in analytical chemistry.
Molecular Interactions : The study of estriol's electron density, molecular geometry, and binding affinities, as conducted by Zhurova et al. (2016), contributes to understanding its molecular interactions.
Water Treatment : In water treatment, the degradation of estriol by chlorination and its impact on drinking water safety was investigated by Dong et al. (2020).
Labor and Pregnancy : Estriol's role in labor, particularly in preterm cases, was discussed by Goodwin (1999), indicating its biological relevance in parturition.
Endometrium and Myometrium Studies : The expression of estrogen and progesterone receptors in the endometrium and myometrium of postmenopausal women treated with estriol was studied by Bryś et al. (2009).
Receptor Interactions : The interaction of estriol with end organ receptor proteins was analyzed by Brecher and Wotiz (1967), providing insights into its metabolic role.
Postmenopausal Use : The use of estriol in postmenopausal conditions, its pharmacokinetics, and clinical importance were discussed by Heimer (1987).
Endocrine and Autoimmunological Diseases : The role of estriol in monitoring fetus well-being and its potential in hormonal replacement therapy, especially in the context of autoimmunological diseases, was presented by Ciszko and Zdrojewicz (2006).
Hypothalamic Amenorrhea : The influence of estriol on hypothalamo-pituitary function in patients with functional hypothalamic amenorrhea was examined by Genazzani et al. (2016).
Future Directions
Estriol is currently used to treat symptoms of vaginal dryness and estrogen deficiency conditions, such as vaginitis and vulvar itching . It is also being studied for its neuroprotective effects . The use of Estriol-2,4-D2 in future research and clinical applications would likely follow similar lines, although specific future directions for Estriol-2,4-D2 are not documented in the literature.
properties
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROQIPRRNZUXQM-JOFMCETISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@@H]4O)O)C)C(=C1O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Estriol-d2 |
Citations
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